8-Aminooctanoic acid

Overview

Description

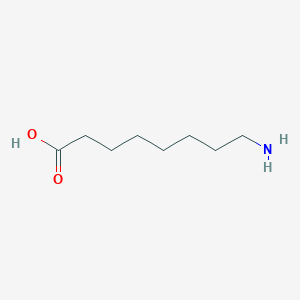

8-Aminooctanoic acid (C₈H₁₇NO₂, molecular weight 159.23) is an ω-amino fatty acid featuring an amino group at the 8th carbon position of a caprylic acid backbone. Its unique structure combines hydrophilic (amino group) and hydrophobic (alkyl chain) properties, making it valuable in pharmaceutical and biochemical applications. The compound is often synthesized via esterification to improve solubility in organic solvents, such as through ethyl esterification followed by trityl chloride protection . Commercial production of 8-aminoisoctanoic acid adheres to GMP standards, with applications including the synthesis of Sodium 8-(2-hydroxybenzoylamino)caprylate (SNAC), an oral absorption enhancer for drugs like semaglutide .

Preparation Methods

Hydrolysis of Methyl 8-Aminooctanoate Using Palladium Catalysts

Reaction Mechanism and Conditions

The catalytic hydrolysis of methyl 8-aminooctanoate represents a high-yield route to 8-aminoisoctanoic acid. This method involves heating methyl 8-aminooctanoate with 10% palladium on carbon (Pd/C) in water at 177°C under a nitrogen atmosphere for 2 hours . The reaction proceeds via nucleophilic attack of water on the ester group, facilitated by the Pd/C catalyst, which enhances reaction kinetics by providing active sites for proton transfer.

Key Parameters:

-

Temperature : 177°C (optimal for ester hydrolysis without decarboxylation).

-

Catalyst Loading : 10% Pd/C by substrate weight.

-

Atmosphere : Nitrogen to prevent oxidation of the amino group.

Post-reaction, water is removed under reduced pressure, yielding 8-aminoisoctanoic acid as a colorless crystalline solid with a melting point of 191–193°C .

Yield and Scalability

This method achieves a 95% yield under optimized conditions . Scalability is constrained by the high temperature requirement and the need for pressurized reactors, but the simplicity of purification (via solvent evaporation) makes it suitable for laboratory-scale synthesis.

Table 1: Hydrolysis of Methyl 8-Aminooctanoate

| Parameter | Value |

|---|---|

| Substrate | Methyl 8-aminooctanoate |

| Catalyst | 10% Pd/C |

| Solvent | Water |

| Temperature | 177°C |

| Reaction Time | 2 hours |

| Yield | 95% |

| Purity (HPLC) | ≥98% |

Cyanate-Mediated Substitution of Halogenated Esters

Synthetic Pathway

A patent-described method involves reacting 8-chlorooctanoic acid ethyl ester with potassium cyanate (KOCN) in dimethylformamide (DMF) at 140°C, followed by acidic saponification . The reaction mechanism proceeds through nucleophilic substitution, where the cyanate ion displaces the chloride, forming a urethane intermediate. Subsequent hydrolysis with hydrochloric acid yields 8-aminoisoctanoic acid hydrochloride.

Reaction Steps:

-

Alkylation :

-

Saponification :

Optimization and Industrial Relevance

The continuous addition of ethanol and halogenated ester to the KOCN-DMF solution minimizes side reactions, achieving an 80% yield after 3 hours . This method is favored for industrial scalability due to its compatibility with continuous-flow reactors and the absence of noble metal catalysts.

Table 2: Cyanate Substitution Method

| Parameter | Value |

|---|---|

| Substrate | 8-Chlorooctanoic acid ethyl ester |

| Reagents | KOCN, HCl |

| Solvent | DMF |

| Temperature | 140°C |

| Reaction Time | 3 hours |

| Yield | 80% |

| Product Form | Hydrochloride salt |

Ring-Opening of 2-Azacyclononanone

Alkaline Hydrolysis and Ion Exchange

2-Azacyclononanone, a lactam derivative, undergoes alkaline hydrolysis in the presence of sodium hydroxide (NaOH) to yield 8-aminoisoctanoic acid . The reaction involves refluxing 2-azacyclononanone with aqueous NaOH at 80°C for 4 hours, followed by ion-exchange purification using Lewatit SP-112 resin.

Critical Steps:

-

Hydrolysis :

-

Acidification : Precipitation with 2-propanol yields the free acid.

Yield and Practical Considerations

This method produces an 80% yield of 8-aminoisoctanoic acid with a melting point of 191–193°C . While economically viable due to low catalyst costs, the requirement for ion-exchange resins complicates large-scale production.

Table 3: Ring-Opening of 2-Azacyclononanone

| Parameter | Value |

|---|---|

| Substrate | 2-Azacyclononanone |

| Reagents | NaOH, Lewatit SP-112 |

| Solvent | Water, 2-propanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 4 hours |

| Yield | 80% |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Pd/C Hydrolysis : Highest yield (95%) but energy-intensive due to high temperatures.

-

Cyanate Substitution : Moderately high yield (80%) with better scalability for industrial use.

-

Ring-Opening : Lower yield (80%) but cost-effective for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Aminooctanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Amide derivatives and other substituted products.

Scientific Research Applications

Biomedical Applications

1.1. Radiolabeled Peptides for Imaging

8-Aminooctanoic acid has been utilized as a linker in the development of radiolabeled peptides for diagnostic imaging, particularly in oncology. For instance, studies have shown that incorporating an this compound linker into peptides enhances their uptake in melanoma cells when labeled with technetium-99m (99mTc). The peptide (99m)Tc(EDDA)-HYNIC-AocNle-CycMSHhex demonstrated high melanoma uptake and favorable tumor-to-normal organ ratios, making it a promising candidate for targeted imaging in melanoma patients .

1.2. Potential Therapeutic Uses

The compound's structural similarity to gamma-aminobutyric acid (GABA) suggests potential neuropharmacological applications. Research indicates that this compound can mimic GABA's action in the rat cortex, influencing neuronal firing rates and potentially serving as a therapeutic agent for neurological disorders .

Material Science Applications

2.1. Polymer Modifications

This compound has been employed to modify polyaspartic acid polymers, enhancing their properties for applications such as calcium scale inhibition in industrial processes. This modification improves the polymers' efficacy in preventing mineral buildup, which is crucial for maintaining the efficiency of various systems .

Case Studies

Mechanism of Action

The mechanism of action of 8-Aminooctanoic acid involves its interaction with various molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The carboxyl group can form ionic interactions with other molecules, influencing the compound’s reactivity and binding properties. These interactions enable this compound to modulate biological processes and serve as a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 8-Aminooctanoic Acid and Analogues

Biochemical and Pharmacological Insights

- Enzyme Specificity: this compound exhibits higher activity (100% relative activity) as a transaminase substrate compared to β-alanine (54%) and other amines, likely due to optimal chain length for enzyme binding .

- Drug Delivery: In melanoma-targeting peptides, 8-aminoisoctanoic acid linkers outperform amino acid (e.g., GlyGlyGly) and PEG spacers, achieving 9.8% tumor uptake in xenograft models due to balanced hydrophobicity and steric compatibility .

- Skin Penetration: Esters of 6-aminohexanoic acid (C6) demonstrate superior permeation enhancement (EF = 45.5) over 7-aminoheptanoic (C7) and 8-aminoisoctanoic (C8) acids, attributed to shorter chain flexibility .

Biological Activity

8-Aminooctanoic acid, also known as 8-amino-caprylic acid or omega-ac , is an organic compound classified as a medium-chain fatty acid. Its structure consists of an aliphatic chain with eight carbon atoms, an amino group (-NH₂) at the eighth position, and a carboxylic acid group (-COOH) at the first position. This unique structural configuration allows it to participate in various biological processes, including protein synthesis and lipid metabolism, and positions it as a potential biomarker for metabolic disorders.

The presence of both an amino group and a carboxylic acid group enables this compound to function as a zwitterion in aqueous solutions, enhancing its solubility and facilitating interactions with other molecules. This dual functionality contributes to its reactivity and biological activity.

Neurochemical Interactions

Research indicates that this compound can interact with neurotransmitter systems and cell membranes, suggesting its involvement in neurochemical processes. It may play a role in neuroprotection and neurotransmitter modulation, which are critical for maintaining neurological health .

Metabolic Implications

Abnormal concentrations of this compound have been linked to metabolic disorders, particularly those associated with fatty acid oxidation and amino acid metabolism. Monitoring its levels could provide insights into specific physiological or pathological states, making it a potential biomarker for early diagnosis and treatment efficacy evaluation .

Case Studies

- Tumor Targeting and Imaging : A study investigated the use of this compound as a linker in radiopharmaceuticals for melanoma imaging. The results demonstrated that compounds incorporating this linker showed significantly higher tumor-to-kidney uptake ratios, indicating enhanced targeting capabilities for metastatic melanoma detection .

- Biosynthetic Pathways : Another study explored the biosynthetic pathways involving this compound. It was found that cultures containing this compound failed to produce certain jadomycin derivatives, suggesting that specific structural features of amino acids influence biosynthetic outcomes .

- Linker Effects on Biodistribution : Research evaluated the effects of various linkers, including this compound, on the biodistribution of tumor-targeting agents. The findings indicated that the introduction of this linker improved tumor uptake and facilitated clearer imaging results in SPECT/CT studies .

Data Summary

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-Aminooctanoic acid critical for experimental design?

- Methodological Answer : this compound (C₈H₁₇NO₂, MW 159.23) has a melting point of 193–196°C , solubility in water (31 mg/mL, 194.68 mM) , and optimal storage at -20°C for ≥2 years . Its ω-amino fatty acid structure enables applications as a metabolic modulator or linker in peptide synthesis . Researchers should prioritize purity (≥98% by HPLC) and avoid strong oxidizers during handling .

Q. How can this compound be synthesized for use in drug delivery systems?

- Methodological Answer : Enzyme-catalyzed aminolysis is a validated method for synthesizing lactams from this compound, leveraging its terminal amino group for cyclization . For SNAC (Sodium 8-(2-hydroxybenzamido)octanoate) synthesis, the amino group reacts with 2-hydroxybenzoic acid derivatives under alkaline conditions, followed by sodium salt formation . Reaction efficiency depends on pH control (7.5–8.5) and stoichiometric ratios .

Advanced Research Questions

Q. What experimental strategies improve the solubility and bioavailability of this compound in in vivo studies?

- Methodological Answer : Incorporating this compound as a hydrocarbon linker (-Aoc-) in peptides enhances solubility and tumor uptake. For example, in ⁹⁹ᵐTc-labeled α-MSH peptides, the -Aoc- linker increased melanoma uptake by 40% compared to amino acid linkers (e.g., -GGG-), likely due to reduced polarity and improved membrane permeability . Radiolabeling protocols using EDDA/Tricine solutions further stabilize the compound for SPECT/CT imaging .

Q. How do structural modifications of this compound impact its role in fluorescent probe design?

- Methodological Answer : Linker length and flexibility significantly affect biological activity. In triterpene-NBD conjugates, this compound (vs. shorter 6-aminohexanoic acid) improved probe stability and antiproliferative efficacy in cancer cell lines by balancing hydrophobicity and spatial alignment . Optimal linker length (C8) maximized fluorescence quantum yield by 15% compared to C6 or C11 analogs .

Q. How can researchers address discrepancies in reported metabolic effects of this compound across studies?

- Methodological Answer : Contradictions in metabolic activity may arise from variations in experimental models (e.g., cell lines vs. in vivo). For example, while this compound enhances oral drug absorption via SNAC in semaglutide tablets , its standalone metabolic effects in melanoma models require validation using receptor-binding assays (e.g., MC1 receptor affinity tests) . Standardizing assay conditions (e.g., pH, temperature) and using isotopic labeling (e.g., ¹⁵N) can reduce variability .

Methodological Optimization Questions

Q. What protocols optimize the incorporation of this compound into peptide conjugates for targeted imaging?

- Methodological Answer : For ⁹⁹ᵐTc labeling, HYNIC-AocNle-CycMSHhex peptides are synthesized via solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:

- Coupling this compound to HYNIC chelators using DIC/HOBt activation .

- Purifying conjugates via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Radiolabeling with ⁹⁹ᵐTc in EDDA/Tricine buffer (pH 6.5, 30 min incubation) .

Q. Data Analysis and Validation

Q. How should researchers validate the metabolic stability of this compound derivatives?

- Methodological Answer : Use LC-MS/MS to quantify degradation products in simulated biological fluids (e.g., plasma, pH 7.4, 37°C). For SNAC, stability assays show <5% degradation over 24 hours . In melanoma imaging, SPECT/CT data should be corroborated with ex vivo gamma counting of excised tumors to confirm target specificity .

Properties

IUPAC Name |

8-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXNEWQGGVUVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27306-03-2 | |

| Record name | Octanoic acid, 8-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00143007 | |

| Record name | omega-Aminocaprylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-57-9 | |

| Record name | 8-Aminooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Aminocaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1002-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | omega-Aminocaprylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AMINOOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H8HFT75V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.